Methyl 6-nitrobenzofuran-2-carboxylate
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Overview
Description
Methyl 6-nitrobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of a nitro group at the 6-position and a carboxylate ester group at the 2-position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-nitrobenzofuran-2-carboxylate typically involves the following steps:
Nitration: The starting material, 2-hydroxybenzaldehyde, undergoes nitration to introduce a nitro group at the 6-position, forming 2-hydroxy-5-nitrobenzaldehyde.
Cyclization: The nitro-substituted benzaldehyde is then subjected to cyclization with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine. This step forms ethyl 6-nitrobenzofuran-2-carboxylate.
Esterification: Finally, the ethyl ester is converted to the methyl ester using methanol in the presence of an acid catalyst, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 6-Aminobenzofuran-2-carboxylate.
Substitution: Various substituted benzofuran derivatives.
Ester Hydrolysis: 6-Nitrobenzofuran-2-carboxylic acid.
Scientific Research Applications
Methyl 6-nitrobenzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential anti-tumor, antibacterial, and antiviral activities.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands.
Pharmaceutical Research: It is investigated for its potential as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of Methyl 6-nitrobenzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring system can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Methyl 6-nitrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
6-Nitrobenzofuran-2-carboxylic acid: Similar structure but lacks the ester group.
6-Aminobenzofuran-2-carboxylate: Formed by the reduction of the nitro group.
Ethyl 6-nitrobenzofuran-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group provides different solubility and reactivity compared to its ethyl ester counterpart .
Properties
Molecular Formula |
C10H7NO5 |
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Molecular Weight |
221.17 g/mol |
IUPAC Name |
methyl 6-nitro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H7NO5/c1-15-10(12)9-4-6-2-3-7(11(13)14)5-8(6)16-9/h2-5H,1H3 |
InChI Key |
FSZPZZVURCFHAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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